6-(Thiophen-2-yl)pyridazin-3(2H)-on

Übersicht

Beschreibung

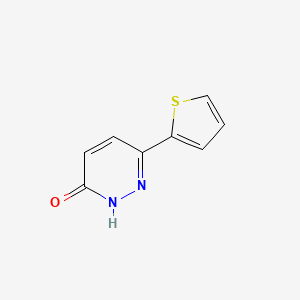

6-(Thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazine ring fused with a thiophene moiety.

Wissenschaftliche Forschungsanwendungen

6-(Thiophen-2-yl)pyridazin-3(2H)-one has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for drug development due to its unique structural features.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs)

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(thiophen-2-yl)pyridazin-3(2H)-one typically involves the Suzuki coupling reaction. This method starts with the preparation of 3-bromo-6-(thiophen-2-yl)pyridazine, which is then coupled with commercially available (hetero)aryl-boronic acids . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or toluene .

Industrial Production Methods

While specific industrial production methods for 6-(thiophen-2-yl)pyridazin-3(2H)-one are not extensively documented, the Suzuki coupling reaction remains a scalable and efficient method for its synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the production efficiency and yield .

Analyse Chemischer Reaktionen

Types of Reactions

6-(Thiophen-2-yl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The pyridazine ring can be reduced under specific conditions to yield dihydropyridazine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyridazine rings

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydropyridazine derivatives, and various substituted thiophene and pyridazine compounds .

Wirkmechanismus

The mechanism of action of 6-(thiophen-2-yl)pyridazin-3(2H)-one varies depending on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The electron-rich thiophene ring and the electron-deficient pyridazine ring facilitate interactions with various biomolecules, contributing to its biological activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thienyl-pyridazine derivatives: These compounds share a similar core structure but differ in the substituents attached to the thiophene and pyridazine rings.

Thienyl-phthalazine derivatives: These compounds have a phthalazine ring instead of a pyridazine ring, offering different electronic and steric properties

Uniqueness

6-(Thiophen-2-yl)pyridazin-3(2H)-one is unique due to its specific combination of a thiophene ring and a pyridazine ring, which imparts distinct electronic properties and reactivity. This uniqueness makes it a valuable compound for various applications, particularly in the development of advanced materials and pharmaceuticals .

Biologische Aktivität

6-(thiophen-2-yl)pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazine family, characterized by its unique structural features that include a thiophene ring. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Structural Characteristics

The structure of 6-(thiophen-2-yl)pyridazin-3(2H)-one can be represented as follows:

This compound's biological activity is influenced by the presence of the thiophene moiety, which enhances its electronic properties and potential interactions with biological targets.

Anticancer Activity

Research indicates that pyridazine derivatives, including 6-(thiophen-2-yl)pyridazin-3(2H)-one, exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit cell viability in various cancer cell lines.

Case Study: Breast Cancer Cell Lines

A study evaluated the effects of several pyridazinones on MDA-MB-231 (triple-negative) and MCF-7 (HER2-positive) breast cancer cell lines. The results indicated that certain derivatives significantly reduced cell viability at low concentrations:

| Compound | MDA-MB-231 IC50 (µM) | MCF-7 IC50 (µM) |

|---|---|---|

| 1f | 6.25 | Not specified |

| 1d | 25 | Not specified |

| 1b | 50 | Not specified |

The compound 1f demonstrated the highest activity in reducing viability in the MDA-MB-231 cell line, suggesting that structural modifications around the pyridazine core can enhance anticancer efficacy .

Antimicrobial Activity

6-(thiophen-2-yl)pyridazin-3(2H)-one has also been investigated for its antimicrobial properties. Compounds within this class have shown effectiveness against various bacterial strains.

Case Study: Antimicrobial Testing

In a comparative study, several pyridazine derivatives were screened against common pathogens:

| Pathogen | MIC (µg/mL) | Control (Ciprofloxacin) MIC (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.12 - 12.5 | 2 |

| Escherichia coli | Inactive | 2 |

These findings suggest that while some derivatives exhibit potent activity against Gram-positive bacteria, they may lack efficacy against Gram-negative strains .

Anti-inflammatory Activity

The anti-inflammatory potential of pyridazine derivatives is another area of interest. Compounds similar to 6-(thiophen-2-yl)pyridazin-3(2H)-one have been reported to inhibit inflammatory mediators, indicating their potential use in treating inflammatory diseases .

The biological activities of 6-(thiophen-2-yl)pyridazin-3(2H)-one are thought to arise from its ability to interact with specific biological targets. Molecular docking studies have identified potential interactions with proteins involved in cancer pathways and inflammatory responses.

Key Targets Identified:

- Protein Tyrosine Phosphatase 1B (PTP1B) - Inhibition may lead to enhanced insulin sensitivity.

- 5-HT6 Receptor - Potential involvement in neuroprotective effects.

- mGluR2 - Implications for mood disorders and neurodegenerative diseases.

Eigenschaften

IUPAC Name |

3-thiophen-2-yl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-8-4-3-6(9-10-8)7-2-1-5-12-7/h1-5H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBFRUJCPJHRZLS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NNC(=O)C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90369436 | |

| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54558-07-5 | |

| Record name | 6-(Thiophen-2-yl)pyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90369436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is a notable chemical reaction involving 6-(2-thienyl)-3(2H)-pyridazinone?

A1: Research indicates that 6-(2-thienyl)-3(2H)-pyridazinone can react with hydrazine hydrate under specific conditions to produce a unique dimer, 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine. [] This reaction is particularly interesting as it involves the formation of an azine bridge (–N=N–) between two molecules of the pyridazinone derivative. [] The structure of this dimer has been confirmed through X-ray crystallography, revealing a center of symmetry at the middle of the N=N bond. []

Q2: How was 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine characterized?

A2: The crystal structure of 4,5-dihydro-6-(2-thienyl)-3(2H)pyridazinone azine was determined using X-ray crystallography. [] The analysis revealed that the molecule exists as a dimer in the solid state, with each half of the dimer being nearly planar. [] The N=N bond connecting the two halves of the dimer was measured to be 1.296(5) Å, suggesting partial double bond character. [] This finding provides valuable insight into the structural features of the dimer and can contribute to further studies on its properties and potential applications.

Q3: Can 6-(2-thienyl)-3(2H)-pyridazinone be synthesized from other compounds?

A3: Yes, 6-(2-thienyl)-3(2H)-pyridazinone can be synthesized through a multi-step process starting with 2-acetothienone. [] First, 2-acetothienone is reacted with chloral to yield chloral-2-acetothienone. [] This intermediate is then dehydrated to produce trichloroethylidene-2-acetothienone. [] Finally, reacting trichloroethylidene-2-acetothienone with phenylhydrazine or substituted phenylhydrazines yields a series of 2-aryl-6-(2-thienyl)-3(2H)-pyridazinones, including the unsubstituted 6-(2-thienyl)-3(2H)-pyridazinone. [] This synthetic pathway highlights the versatility of 2-acetothienone as a starting material for synthesizing various heterocyclic compounds.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.